

Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminomethyl-phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-3-aminomethyl-phenylacetic acid*

Cat. No.: *B1302550*

[Get Quote](#)

Spectroscopic and Technical Profile of Fmoc-3-aminomethyl-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical and structural information for **Fmoc-3-aminomethyl-phenylacetic acid**, a key building block in peptide synthesis and drug discovery. While specific, publicly available spectroscopic datasets (NMR, IR, Mass Spectrometry) for this compound are limited, this document compiles its known properties and outlines generalized experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

Fmoc-3-aminomethyl-phenylacetic acid is a derivative of phenylacetic acid containing an aminomethyl group at the meta position, which is protected by a fluorenylmethoxycarbonyl (Fmoc) group.^[1] This structure makes it a valuable reagent in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group can be selectively removed under basic conditions.^{[2][3]}

Below is a summary of the key chemical identifiers and properties for this compound.

Property	Value	Reference
IUPAC Name	2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid	
CAS Number	631915-50-9	
Molecular Formula	C ₂₄ H ₂₁ NO ₄	
Molecular Weight	387.43 g/mol	
Purity	Typically ≥95% (HPLC)	[4]
Appearance	White to off-white powder	
Storage Temperature	Ambient	

Spectroscopic Data Summary

Exhaustive searches of publicly accessible databases and scientific literature did not yield specific, curated spectroscopic datasets (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Fmoc-3-aminomethyl-phenylacetic acid**. Chemical suppliers may hold this data internally, and it is referenced in patent literature for product characterization, though the data itself is not published.[5][6][7]

Researchers utilizing this compound would typically perform their own spectroscopic characterization upon synthesis or purchase to verify its identity and purity. The expected spectral features are outlined in the experimental protocols section.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of Fmoc-protected amino acids like **Fmoc-3-aminomethyl-phenylacetic acid**. These are representative methods and may require optimization for specific laboratory conditions and starting materials.

Synthesis of Fmoc-3-aminomethyl-phenylacetic acid

The synthesis of **Fmoc-3-aminomethyl-phenylacetic acid** would typically involve the reaction of 3-(aminomethyl)phenylacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Materials:

- 3-(aminomethyl)phenylacetic acid
- Fmoc-OSu or Fmoc-Cl
- Sodium bicarbonate (NaHCO_3) or a suitable organic base (e.g., triethylamine)
- Dioxane or a similar organic solvent
- Water
- Ethyl acetate
- Hydrochloric acid (HCl), dilute solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3-(aminomethyl)phenylacetic acid in an aqueous solution of sodium bicarbonate.
- In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.
- Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.
- Allow the reaction to proceed for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture with a dilute HCl solution to precipitate the product.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

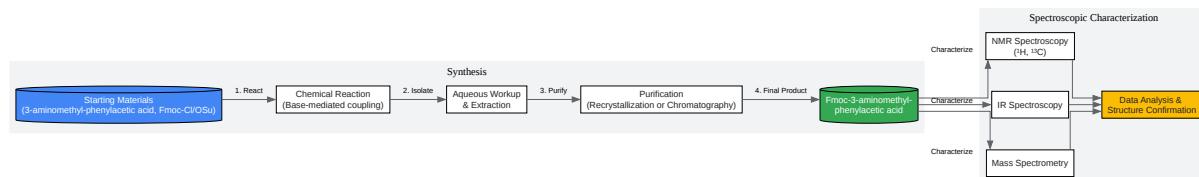
- Objective: To confirm the presence and connectivity of protons in the molecule.
- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- Expected Signals:
 - Aromatic protons of the phenyl and fluorenyl groups.
 - Methylene protons of the acetic acid and aminomethyl groups.
 - A methine proton from the fluorenyl group.
 - A broad singlet for the carboxylic acid proton.
 - A triplet or broad signal for the NH proton of the carbamate.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Objective: To identify all unique carbon environments in the molecule.
- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Expected Signals:
 - Carbonyl carbons of the carboxylic acid and the Fmoc group.

- Aromatic carbons of the phenyl and fluorenyl rings.
- Aliphatic carbons of the methylene and methine groups.

IR (Infrared) Spectroscopy


- Objective: To identify characteristic functional groups.
- Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Expected Absorptions:
 - Broad O-H stretch from the carboxylic acid.
 - N-H stretch from the carbamate.
 - C=O stretches from the carboxylic acid and the carbamate.
 - C-H stretches from the aromatic and aliphatic groups.
 - C=C stretches from the aromatic rings.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the elemental composition.
- Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
- Expected Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion $[M+H]^+$ or $[M-H]^-$, depending on the ionization mode, which would confirm the molecular weight of 387.43 g/mol .

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Fmoc-3-aminomethyl-phenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **Fmoc-3-aminomethyl-phenylacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 631915-50-9 | Fmoc-3-aminomethyl-phenylacetic acid | Aryls | Ambeed.com
[ambeed.com]

- 6. WO2020252598A1 - Radiolabeled compounds targeting the prostate-specific membrane antigen - Google Patents [patents.google.com]
- 7. CN114401947A - Radiolabeled compounds targeting prostate-specific membrane antigen - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminomethyl-phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302550#spectroscopic-data-nmr-ir-mass-spec-of-fmoc-3-aminomethyl-phenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com